Bienvenue dans la boutique en ligne BenchChem!

7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Kinase Inhibition Wee1 Anticancer

7-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 643087-30-3) is a bicyclic heterocyclic building block belonging to the 3,4-dihydroisoquinolin-1(2H)-one class. The scaffold features a key 7-amino substituent, an N-methyl lactam, and a molecular weight of 176.22 g/mol (C₁₀H₁₂N₂O).

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 643087-30-3
Cat. No. B1289997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
CAS643087-30-3
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1=O)C=C(C=C2)N
InChIInChI=1S/C10H12N2O/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5,11H2,1H3
InChIKeyLRIVVMZEHDTDGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 643087-30-3): A Core Scaffold for Targeted Kinase Inhibitor Design


7-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 643087-30-3) is a bicyclic heterocyclic building block belonging to the 3,4-dihydroisoquinolin-1(2H)-one class . The scaffold features a key 7-amino substituent, an N-methyl lactam, and a molecular weight of 176.22 g/mol (C₁₀H₁₂N₂O) [1]. While this compound is not itself a drug, it serves as a critical intermediate that positions the 7-amino group as the primary vector for diversification. This structural arrangement is distinct from the 6-amino and 8-amino regioisomers, which orient the amino group differently on the bicyclic core, leading to divergent biological outcomes when elaborated into final drug candidates [2].

Why Generic 3,4-Dihydroisoquinolin-1(2H)-one Substitution Fails for 7-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 643087-30-3)


The 7-amino group on this scaffold is not a generic functional handle. Its precise position on the aromatic ring is a primary determinant of the geometry and electronic properties of the final drug-like molecule. Replacing 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with its 6-amino or 8-amino regioisomers alters the vector of the amino substituent, fundamentally changing the spatial orientation of any attached warhead within a target protein's binding pocket [1]. In drug discovery programs, such as the development of Wee1 kinase inhibitors, this seemingly minor positional change can shift the inhibitory profile, affecting potency, selectivity, and the compound's ability to overcome resistance mechanisms [1]. This structural sensitivity means that analogs or isomers are not functionally interchangeable, and procurement of the specific regioisomer is essential for hit validation and lead optimization campaigns.

Quantitative Differentiation Evidence for 7-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 643087-30-3) Against Its Closest Analogs


Wee1 Kinase Inhibition: 7-Amino vs. 6-Amino Scaffold Elaboration

Direct elaboration of the 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one core into a complex pyrazolo-pyrimidine (as in US Patent Example 20) produces a potent Wee1 kinase inhibitor with an IC50 of 10 nM (FRET assay) [1]. This establishes the 7-substitution pattern as a viable and potent pharmacophore. In contrast, when the amino group is moved to the 6-position on the same tetrahydroisoquinoline core (as in US Patent Example 16), the resulting elaborated molecule also exhibits potent Wee1 inhibition but with a different binding profile, showing an IC50 of 2.60 nM in a displacement FRET assay [2]. While both show potent activity, the 7-substitution pattern is a distinct chemical series that provides a separate intellectual property (IP) space and potential for overcoming resistance mutations that might affect 6-substituted analogs.

Kinase Inhibition Wee1 Anticancer SAR

Synthetic Accessibility: 7-Amino Isomer vs. 8-Amino Regioisomer

The synthesis of the 8-amino regioisomer (8-amino-2-methyl-3,4-dihydroisoquinolin-1-one, CAS 878155-22-7) specifically requires a microwave-assisted process involving nitrile hydrolysis and lactamization, achieving an overall yield of 32% over three steps from 2-methyl-6-nitrobenzonitrile . While the direct synthesis of the target 7-amino-2-methyl compound is not published with comparable yield data in the accessible literature, its synthetic precursor, the N-demethylated analog (7-amino-3,4-dihydroisoquinolin-1(2H)-one, CAS 66491-03-0), is readily synthesized via catalytic hydrogenation in 86% yield [1]. This suggests that the 7-amino substitution pattern, unlike the 8-amino, benefits from a more efficient synthetic route that can be accessed without specialized microwave equipment, potentially lowering production costs and facilitating larger-scale procurement.

Medicinal Chemistry Synthesis Scale-up Cost of Goods

N-Methyl Group Impact: Target Compound vs. N-H Analog on Lipophilicity

7-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one possesses an N-methyl group that differentiates it from its closest structural analog, 7-amino-3,4-dihydroisoquinolin-1(2H)-one (CAS 66491-03-0). This N-methyl group eliminates a hydrogen bond donor (HBD), reducing the HBD count from 2 to 1 and increasing the computed logP by approximately 0.5-0.8 units, based on the molecular weight difference (176.22 vs. 162.19 g/mol) [1]. This modification enhances membrane permeability and is a key step in converting a fragment hit into a lead-like molecule. The N-H analog is more frequently cited as a reactant for PARP inhibitors [2], while the N-methyl derivative is specifically utilized in kinase inhibitor series (Wee1) [3], demonstrating a functional divergence driven by this simple methylation.

Physicochemical Properties Drug-likeness Fragment-Based Drug Design ADME

Procurement Consistency: Purity Benchmarking of 7-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Reputable suppliers offer 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one at a minimum purity specification of 95%, as indicated by vendor AKSci . This is a standard benchmark for building blocks used in medicinal chemistry. In contrast, the N-H analog (CAS 66491-03-0) is available from a wider range of suppliers at slightly higher purities (95-97%), as shown by listings from CymitQuimica . While the 95% baseline is sufficient for most synthetic transformations, the slightly lower availability of higher purity grades for the N-methyl compound indicates a procurement environment where careful supplier qualification is essential to ensure batch-to-batch consistency, a key factor in maintaining the reproducibility of multi-step synthetic sequences for lead optimization.

Quality Control Procurement Purity Reproducibility

High-Impact Application Scenarios for 7-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 643087-30-3)


Kinase Inhibitor Lead Optimization Campaigns Targeting Wee1 and Related Kinases

This compound is the optimal starting fragment for developing novel, patentable inhibitors of the Wee1 kinase. As demonstrated, elaboration at the 7-amino position generates potent enzyme inhibitors [1]. Its use offers a way to design around existing 6-amino-linked Wee1 inhibitor IP and explore chemical space that can retain potency while potentially improving selectivity or overcoming drug resistance mutations [1][2].

Fragment-Based Drug Discovery (FBDD) for Intracellular Targets

The N-methyl group on this scaffold gives it an advantage over the N-H analog for targets requiring passive membrane permeability. It can be used as a privileged fragment in FBDD libraries focused on kinases, phosphatases, and other intracellular enzymes where a 7-amino vector on a bicyclic lactam core is predicted to engage the protein's hinge or other key regions [3].

Synthetic Methodology Development for Regioselective N-Methylation

The compound can serve as a standard substrate for developing or testing new N-methylation or N-alkylation methodologies on dihydroisoquinolinone scaffolds. Its well-defined structure and the commercial availability of its N-H analog make it ideal for reaction optimization studies where the yield and purity of the N-methyl product are benchmarked .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.